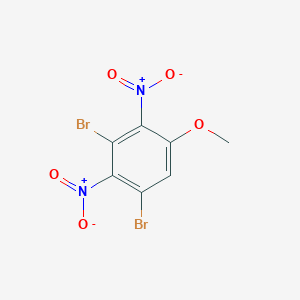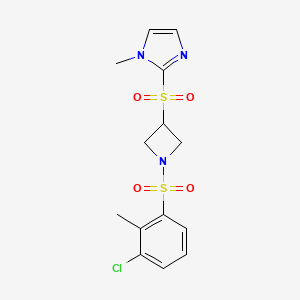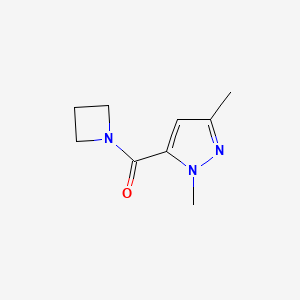![molecular formula C12H17N3O B2951560 (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2165353-96-6](/img/structure/B2951560.png)
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET belongs to a class of compounds known as spin labels, which are used to study the structure and function of proteins and other biomolecules. In
Mecanismo De Acción
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene functions as a spin label by introducing a paramagnetic center into a protein. The paramagnetic center interacts with the magnetic field generated by the EPR instrument, which causes a change in the EPR spectrum. The magnitude and direction of this change are related to the position and orientation of the paramagnetic center, which provides information about the structure and dynamics of the protein. This compound can also be used to introduce a chemical modification at a specific site on a protein, which can alter its function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In some cases, this compound can inhibit the activity of proteins by modifying their active sites. For example, this compound has been used to study the mechanism of action of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has also been used to study the structure and function of enzymes, which are proteins that catalyze chemical reactions in cells. In addition, this compound has been used to study the interaction between proteins and other biomolecules, such as lipids and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene has several advantages as a spin label for studying protein structure and function. It is relatively small and can be attached to specific sites on a protein without significantly altering its structure or function. This compound is also highly reactive and can be used to introduce chemical modifications at specific sites on a protein. However, there are also limitations to using this compound. It can be difficult to obtain a pure product, and the synthesis process is complex and time-consuming. In addition, the paramagnetic center introduced by this compound can interact with other molecules in the sample, which can complicate the interpretation of EPR spectra.
Direcciones Futuras
There are several future directions for research involving (4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene. One area of interest is the development of new spin labels that can be attached to specific sites on a protein with greater specificity and efficiency. Another area of interest is the development of new techniques for analyzing EPR spectra, which can provide more detailed information about protein structure and function. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of disease states and drug discovery.
Métodos De Síntesis
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxy-2,6-diaminopyrimidine with ethyl glyoxylate to form a dihydropyrimidine intermediate. This intermediate is then treated with sodium hydride and methyl iodide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods to obtain a pure product.
Aplicaciones Científicas De Investigación
(4R,6R)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene has a wide range of scientific research applications, primarily in the field of protein structure and function. This compound is used as a spin label to study the conformational changes and dynamics of proteins. Spin labeling involves the covalent attachment of a paramagnetic molecule to a specific site on a protein, which allows researchers to monitor the movement of the molecule using electron paramagnetic resonance (EPR) spectroscopy. This compound is also used to study the interactions between proteins and other biomolecules, such as lipids and nucleic acids.
Propiedades
IUPAC Name |
(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-11-5-10-7-13-6-9-3-2-4-14-12(9)15(10)8-11/h2-4,10-11,13H,5-8H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSFHANAPZGTQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNCC3=C(N2C1)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)


![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)
![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)



![N-(4-ethoxyphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2951494.png)
![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)


